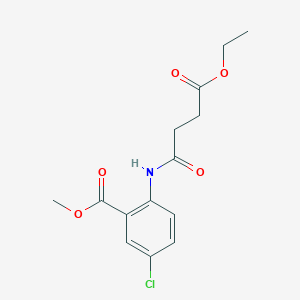
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate typically involves the reaction of 5-chloro-2-aminobenzoic acid with 4-ethoxy-4-oxobutanoic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate has several scientific research applications:
作用机制
The mechanism of action of Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Tolvaptan, it plays a role in modulating the activity of vasopressin receptors, which are involved in water and electrolyte balance in the body .
相似化合物的比较
Similar Compounds
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
Methyl 5-chloro-2-(4-methylphenylsulfonylamino)benzoate: This compound features a methylphenylsulfonyl group instead of the ethoxy-oxobutanamido group.
Uniqueness
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals like Tolvaptan highlights its significance in medicinal chemistry .
生物活性
Methyl 5-chloro-2-(4-ethoxy-4-oxobutanamido)benzoate is a synthetic organic compound with the molecular formula C14H16ClNO5 and a molecular weight of approximately 313.73 g/mol. This compound features a chloro substituent at the 5-position of the benzoate ring and an amide functional group derived from 4-ethoxy-4-oxobutanoic acid, which contributes to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Physical Properties
- Molecular Formula : C14H16ClNO5
- Molecular Weight : 313.73 g/mol
- CAS Number : 247237-43-0
This compound exhibits biological activity through various mechanisms that may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
- Interaction with Biological Macromolecules : Studies suggest that it interacts with proteins and nucleic acids, which could elucidate its mechanism of action in therapeutic contexts.
- Potential Antimicrobial Activity : Given its structural similarities to other bioactive compounds, it may exhibit antimicrobial properties that warrant further investigation.
Research Findings
- In Vitro Studies : Preliminary studies have shown that this compound has significant effects on cell lines, indicating potential cytotoxicity against certain cancer types.
- Pharmacological Profiling : The compound has been evaluated for its pharmacological properties, showing promise as a lead compound in drug development due to its unique structure that may effectively interact with biological targets.
Case Studies
Several case studies have highlighted the biological activity of related compounds, providing insights into potential therapeutic applications:
- A study demonstrated that similar chloro-substituted benzoates exhibited enhanced binding affinity to serotonin receptors, suggesting that this compound may also possess similar properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-chloro-2-(5-methoxy-1,5-dioxopentyl)methylamino benzoate | C14H16ClN | Contains a methoxy group; different amine structure |
| 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester | C15H14ClNO4S | Sulfonyl group present; distinct pharmacological profile |
| Methyl 2-(4-bromo-3-oxobutanoyl)amino benzoate | C12H12BrNO3 | Bromo substituent; different oxobutanoic acid derivative |
The unique combination of chloro and ethoxy groups along with the oxobutyl chain in this compound may confer distinct biological activities compared to these similar compounds.
属性
CAS 编号 |
380394-92-3 |
|---|---|
分子式 |
C14H16ClNO5 |
分子量 |
313.73 g/mol |
IUPAC 名称 |
methyl 5-chloro-2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C14H16ClNO5/c1-3-21-13(18)7-6-12(17)16-11-5-4-9(15)8-10(11)14(19)20-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |
InChI 键 |
MUGDWPUKNQLUTG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















